molecular formula C14H25BN2O2 B1312609 1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole CAS No. 847818-77-3

1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No. B1312609
CAS RN: 847818-77-3
M. Wt: 264.17 g/mol
InChI Key: GUIPYLOXXJTKQD-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole, otherwise known as 3-Methylbutyl-TMD, is a synthetic compound that has been used in various scientific research applications. It is a boron-containing heterocyclic compound that is used as a reagent in organic synthesis and as a catalyst in a variety of reactions. 3-Methylbutyl-TMD has been studied for its potential applications in medicine, biochemistry, and environmental science.

Scientific Research Applications

Synthesis and Characterization

  • The chemical has been utilized in the synthesis and characterization of various organic compounds. For instance, Liao et al. (2022) conducted a study on a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, focusing on its synthesis, characterization, and crystal structure, which was confirmed through FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Density functional theory (DFT) calculations were performed to validate the molecular structure (Liao et al., 2022).
  • Similarly, Yang et al. (2021) synthesized 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and conducted structural confirmation using various spectroscopic methods and X-ray diffraction. DFT studies were employed to compare molecular structures and investigate molecular electrostatic potential and frontier molecular orbitals, revealing important molecular structure characteristics and conformations (Yang et al., 2021).

Application in Organic Synthesis

  • The compound has significant applications in organic synthesis. For example, Kong et al. (2016) utilized a related chemical, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, in synthesizing biologically active compounds such as crizotinib. This study highlights the compound's role as an important intermediate in the synthesis process (Kong et al., 2016).

Fluorescence Emission Properties

  • Another interesting application is in the study of fluorescence emission properties. Hu et al. (2010) synthesized a novel pyrene-based molecule using a compound with a similar structure, which exhibited promising application as blue-emitting materials in organic light-emitting diodes due to its high purity and stable blue fluorescence (Hu et al., 2010).

properties

IUPAC Name

1-(3-methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BN2O2/c1-11(2)8-10-17-12(7-9-16-17)15-18-13(3,4)14(5,6)19-15/h7,9,11H,8,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIPYLOXXJTKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460260
Record name 1-(3-METHYLBUTYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

CAS RN

847818-77-3
Record name 1-(3-Methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847818-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-METHYLBUTYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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